N-(2,6-dichlorophenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-5-7-10(8-6-9)14(18)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFFKKKYUIVQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157491-13-9 | |
| Record name | 2',6'-DICHLORO-4-METHYLBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-Methylbenzoyl Chloride
4-Methylbenzoic acid (10.0 g, 66.7 mmol) is refluxed with thionyl chloride (14.3 mL, 200 mmol) in dichloromethane (50 mL) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-methylbenzoyl chloride as a pale yellow liquid (yield: 95%).
Coupling with 2,6-Dichloroaniline
The acyl chloride (7.5 g, 48.4 mmol) is added dropwise to a solution of 2,6-dichloroaniline (8.2 g, 48.4 mmol) and triethylamine (9.8 mL, 72.6 mmol) in tetrahydrofuran (THF, 100 mL) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via column chromatography (hexane/ethyl acetate, 3:1). The product is obtained as a white solid (yield: 82%, m.p. 160–163°C).
Characterization Data
Direct Coupling Using Carbodiimide Reagents
To avoid handling corrosive acyl chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) is employed for direct amidation of 4-methylbenzoic acid with 2,6-dichloroaniline (Figure 2).
EDC-Mediated Coupling
4-Methylbenzoic acid (5.0 g, 33.3 mmol), 2,6-dichloroaniline (5.7 g, 33.3 mmol), and EDC (7.1 g, 40.0 mmol) are dissolved in dichloromethane (50 mL) with catalytic dimethylaminopyridine (DMAP). After 24 hours at room temperature, the mixture is washed with HCl (1M) and NaHCO₃ (5%), yielding the product (yield: 75%).
DCC-Mediated Coupling
A mixture of 4-methylbenzoic acid (5.0 g, 33.3 mmol), 2,6-dichloroaniline (5.7 g, 33.3 mmol), and DCC (8.3 g, 40.0 mmol) in THF (50 mL) is stirred for 24 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to give the product (yield: 78%).
Advantages :
Disadvantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 4-methylbenzoic acid and 2,6-dichloroaniline using N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF). At 120°C for 20 minutes, the product is obtained in 88% yield with >99% purity (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Acyl Chloride Route | 82 | 98 | 15 hours | High yield, scalable | Uses corrosive SOCl₂ |
| EDC/DCC Coupling | 75–78 | 95 | 24 hours | Avoids acyl chlorides | Costly reagents, byproduct removal |
| Microwave-Assisted | 88 | >99 | 20 minutes | Rapid, energy-efficient | Specialized equipment required |
Industrial-Scale Considerations
Patents highlight a continuous-flow process for large-scale production:
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Step 1 : Continuous chlorination of 4-methylbenzoic acid in a microreactor (SOCl₂, 60°C, 1 hour).
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Step 2 : In-line mixing with 2,6-dichloroaniline and triethylamine (residence time: 30 minutes).
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Step 3 : Automated crystallization and filtration.
This method achieves a throughput of 50 kg/day with 85% yield.
Characterization and Quality Control
Critical quality attributes include:
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
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Residual Solvents : <500 ppm (ICH Q3C guidelines).
Emerging Strategies
Recent advances focus on enzyme-catalyzed amidation using lipases (e.g., Candida antarctica Lipase B). In a biphasic system (toluene/water), 4-methylbenzoic acid and 2,6-dichloroaniline react at 50°C for 48 hours, yielding 65% product with minimal waste .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dichlorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 2,6-dichloroaniline and 4-methylbenzoic acid.
Scientific Research Applications
Chemistry: N-(2,6-dichlorophenyl)-4-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of N-(2,6-Dichlorophenyl)-4-methylbenzamide and Analogues
Effect of Substituents on Dihedral Angles
- The dihedral angle between aromatic rings in this compound (79.7° ) is marginally larger than in its dimethyl analogue (78.8° ), attributed to steric and electronic differences between chlorine and methyl groups . Chlorine’s electronegativity increases torsional strain, while methyl groups reduce steric hindrance.
Hydrogen Bonding and Crystal Packing
- This compound forms C(4) chains via N–H···O bonds, similar to its dimethyl analogue . In contrast, 4-chloro-N-(2,6-dichlorophenyl)benzamide forms dimers, while 2-chloro-N-(2,6-dichlorophenyl)benzamide adopts layered sheets, highlighting the role of substituent position on supramolecular architecture .
Spectroscopic and Functional Comparisons
Biological Activity
N-(2,6-dichlorophenyl)-4-methylbenzamide is a compound belonging to the class of benzamides, characterized by its unique structural features that influence its biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.19 g/mol. The compound features a dichlorophenyl group at the nitrogen atom of the amide, which significantly affects its chemical properties and biological activities. The solid-state structure reveals specific conformational features, such as hydrogen bonding interactions that contribute to its stability in crystalline form.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and microbial resistance.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signal transduction pathways critical for cellular responses .
Antimicrobial Properties
This compound has been studied for its antimicrobial potential. Research indicates that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a lead candidate for antimicrobial drug development due to its effectiveness against resistant strains.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, although specific data on this activity remains limited. Further research is warranted to elucidate the underlying mechanisms and therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria in vitro, supporting its potential use as an antimicrobial agent .
- Docking Studies : Molecular docking studies have shown that the compound has a high binding affinity for bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication . This suggests a mechanism through which the compound exerts its antimicrobial effects.
- Pharmacokinetics : Research on the pharmacokinetics of this compound indicates favorable absorption characteristics and stability in biological systems, making it a candidate for further development in therapeutic applications.
Q & A
Q. Methodological Answer
- SC-XRD : Directly measures N–H⋯O distances (e.g., 2.89 Å) and angles (~158°).
- IR Spectroscopy : N–H stretching (~3250 cm⁻¹) and C=O vibrations confirm hydrogen-bond strength.
- Thermal Analysis : DSC/TGA to assess stability of hydrogen-bonded networks .
How does the methyl substituent on the benzoyl ring influence molecular conformation?
Advanced Research Question
The 4-methyl group introduces steric hindrance, slightly twisting the benzoyl ring relative to the amide plane. This is quantified via:
- Torsion Angles : C7–C8–C9–C10 = -123.7(2)° (from SC-XRD).
- Comparison : Methyl-free analogs (e.g., N-(2,6-dichlorophenyl)benzamide) show smaller dihedral angles, highlighting steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
